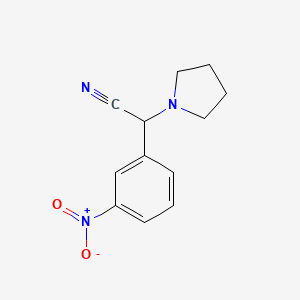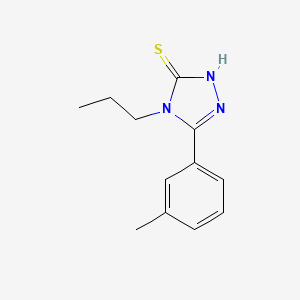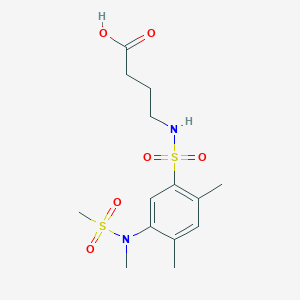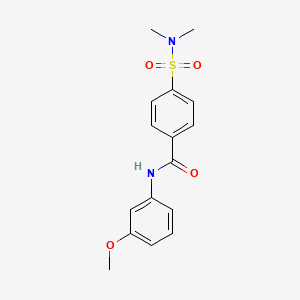![molecular formula C20H23N3O3 B2926396 (1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate CAS No. 1235163-45-7](/img/structure/B2926396.png)
(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
BenchChem offers high-quality (1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
A study by Soselia et al. (2020) highlighted the synthesis of novel benzimidazole-5(6)-carboxamide derivatives, where adamantane moiety was incorporated. The synthesis involved direct condensation/cyclization of 1-adamantanecarboxylic acid with methyl 3,4-diaminobenzoate, leading to Methyl 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate. This compound was further converted into various carboxamide and carbohydrazide derivatives, showcasing the versatility of the adamantane-based scaffold in creating bioactive compounds Soselia et al., Letters in Organic Chemistry, 2020.
Antimicrobial Activity
El-Emam et al. (2012) conducted a study synthesizing N′-heteroarylidene-1-adamantylcarbohydrazides and their oxadiazoline analogues, testing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, and Candida albicans. The study demonstrated potent broad-spectrum antimicrobial activity, indicating the potential of adamantane-based compounds in developing new antimicrobial agents El-Emam et al., Molecules, 2012.
Potential in Coordination Polymers
Pavlov et al. (2019) explored the synthesis of orthogonally substituted azole-carboxylate adamantane ligands for the preparation of coordination polymers. This research demonstrated the structural versatility of adamantane derivatives in forming complex structures, which could have implications in materials science and catalysis Pavlov et al., Molecules, 2019.
Anticancer Activity
Jagadeesha et al. (2023) developed a rapid synthesis protocol for benzimidazole derivatives with potential antileukemic activity, showcasing the capability of adamantane-based compounds in contributing to the development of novel anticancer drugs. The study emphasized the efficiency and potential efficacy of these compounds in medical applications Jagadeesha et al., Asian Journal of Chemistry, 2023.
properties
IUPAC Name |
methyl 3-(3H-benzimidazole-5-carbonylamino)adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18(25)19-6-12-4-13(7-19)9-20(8-12,10-19)23-17(24)14-2-3-15-16(5-14)22-11-21-15/h2-3,5,11-13H,4,6-10H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCGNQXAFDCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2926314.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2926318.png)
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbaldehyde](/img/structure/B2926320.png)



![N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2926328.png)
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide](/img/structure/B2926329.png)

![N-(2-chlorobenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2926332.png)

![8-(4-ethoxyphenyl)-2-(3-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926335.png)
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)